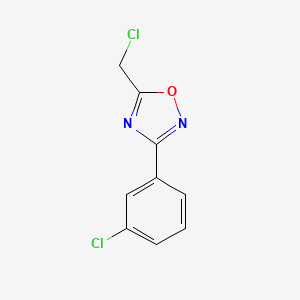

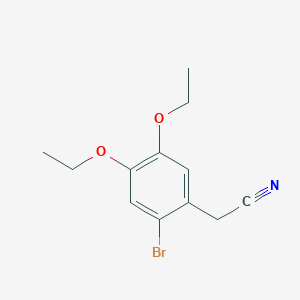

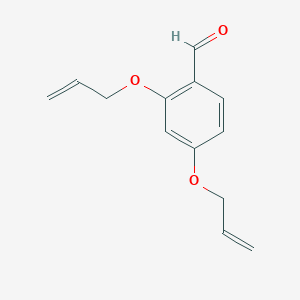

![molecular formula C13H8BrN3O2 B1276268 2-(1,3-苯并二氧杂环-5-基)-3-溴咪唑并[1,2-a]嘧啶 CAS No. 866145-38-2](/img/structure/B1276268.png)

2-(1,3-苯并二氧杂环-5-基)-3-溴咪唑并[1,2-a]嘧啶

货号 B1276268

CAS 编号:

866145-38-2

分子量: 318.12 g/mol

InChI 键: KPKOQVHYBPOHMC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” are not well-documented in the available resources .科学研究应用

Antifungal Agent

- Application Summary: The compound “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide” has been synthesized and evaluated as a new antifungal agent .

- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The configuration of the imine moiety of the molecule was identified with the aid of single crystal X-ray analysis .

- Results or Outcomes: The compound was evaluated for its antifungal potential against four different fungal strains .

Anticancer Agent

- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results or Outcomes: Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Monoaminergic Systems

- Application Summary: Eutylone, a compound similar to 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine, binds to the dopamine, serotonin, and norepinephrine transporters and inhibits the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

- Methods of Application: In vitro laboratory studies were conducted to investigate the effects of drugs on monoaminergic systems .

- Results or Outcomes: Eutylone was found to bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

安全和危害

未来方向

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOQVHYBPOHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409122 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

CAS RN |

866145-38-2 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)